N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c23-16-14-18(17-7-2-1-3-8-17)13-15-22-26(24,25)21-12-6-10-19-9-4-5-11-20(19)21/h1-12,18,22-23H,13-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEELRLUESTVOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=CC3=CC=CC=C32)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 5-hydroxy-3-phenylpentylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SONH-) group participates in nucleophilic substitution and acid-base reactions:
Hydroxyl Group Reactivity
The hydroxyl group at the 5-position of the naphthalene ring undergoes oxidation and substitution:
Electrophilic Aromatic Substitution
The hydroxyl group activates the naphthalene ring toward electrophilic substitution:
Synthetic Pathways
The compound is synthesized via two primary routes:
Method 1: Sulfonamide Formation
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Reactant : Naphthalene-1-sulfonyl chloride + 5-hydroxy-3-phenylpentylamine
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Conditions : Stirred in dichloromethane (DCM) with triethylamine (TEA) at 0–25°C .
Method 2: Bromination Followed by Amination
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Step 1 : Bromination of naphthalene at the 1-position using Br/FeBr.
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Step 2 : Reaction with 5-hydroxy-3-phenylpentylamine under SN2 conditions.
Characterization Data
Key spectral data for reaction products:
Scientific Research Applications
Biochemical Properties and Mechanisms of Action
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide has been found to interact with various enzymes and proteins, influencing several metabolic pathways. Key biochemical properties include:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase. Such inhibition can affect metabolic processes critical for cell survival and proliferation.
- Cell Signaling Modulation : It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered cellular responses. This modulation can impact gene expression and cellular metabolism.
- Molecular Interactions : The sulfonamide group in the compound allows it to bind to specific biomolecules, leading to either enzyme inhibition or activation depending on the target.
Scientific Research Applications
The compound's versatility lends itself to various research applications across multiple disciplines:
Chemistry
- Building Block for Synthesis : It serves as a precursor in synthesizing more complex molecules, facilitating the development of new chemical entities with potential therapeutic applications.
Biology
- Enzyme Inhibitor Studies : this compound is investigated for its potential as an enzyme inhibitor, which can be pivotal in drug development aimed at diseases where specific enzymes play a critical role .
Medicine
- Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, making it a candidate for further exploration in antimicrobial therapies .
Industry
- Material Development : The compound is utilized in developing new materials and chemical sensors, indicating its relevance in industrial applications beyond pharmaceuticals.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Enzyme Inhibition
Research has shown that this sulfonamide effectively inhibits carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems. The inhibition mechanism involves binding at the active site of the enzyme, thereby blocking substrate access.
Case Study 2: Antimicrobial Activity
In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding opens avenues for developing new antibiotics based on its structure.
Case Study 3: Material Science Applications
The compound has also been explored for its potential in creating smart materials that respond to environmental stimuli due to its ability to form stable complexes with metal ions. This property is particularly useful in sensor technologies.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
The following analysis compares N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide with analogous sulfonamides in terms of synthesis, structural features, biological activity, and physicochemical properties.
Key Observations :
- Synthesis : Most sulfonamides are synthesized via nucleophilic substitution between amines and sulfonyl chlorides . The target compound likely follows this route, but the hydroxyl group in its substituent may require protection-deprotection strategies to prevent side reactions.
Key Observations :
- Target Binding : The hydroxyl and phenyl groups in the target compound may mimic interactions seen in 3i (e.g., H-bonding with CA active-site residues like His94 or π-π stacking with Phe91) .
- Fluorescence: Unlike dansyl-based probes (e.g., N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide), the target compound lacks a dimethylamino group, likely reducing fluorescence .
Physicochemical and Metabolic Properties
Table 3: Physicochemical and Metabolic Data
Key Observations :
- Solubility : The hydroxyl group may improve aqueous solubility compared to fully hydrophobic analogs (e.g., PR74) but reduce lipid membrane permeability .
- Metabolism : The existing hydroxyl group in the target compound may redirect metabolic pathways away from further hydroxylation, contrasting with compounds like 10f, which undergo extensive dehydrogenation .
Biological Activity
N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cellular processes and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound belongs to the class of naphthalene sulfonamides, which are characterized by their sulfonamide functional group attached to a naphthalene ring. The specific structure allows for interactions with various biological targets, including enzymes and receptors.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Cell Cycle Regulation : It has been shown to influence the G1-S transition in the cell cycle, promoting the E2F transcriptional program necessary for DNA synthesis initiation. This regulation is crucial for maintaining cellular proliferation and ensuring proper DNA repair mechanisms .
- Enzyme Inhibition : Naphthalene sulfonamide derivatives have been identified as potent inhibitors of fatty acid binding protein 4 (FABP4), which plays a critical role in metabolic and inflammatory processes. The binding affinities of these compounds suggest they may serve as effective therapeutic agents for conditions like diabetes and atherosclerosis .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
1. FABP4 Inhibition Study
A study focused on naphthalene-1-sulfonamide derivatives demonstrated their ability to inhibit FABP4 effectively. The compounds showed binding affinities comparable to established inhibitors, suggesting potential for therapeutic development in immunometabolic diseases. X-ray crystallography revealed the binding modes and interactions within the FABP4 pocket, highlighting the importance of structural design in drug development .
2. Cell Cycle Impact Analysis
Another investigation assessed the impact of this compound on cell cycle progression. The results indicated that the compound modulates key checkpoints in the cell cycle, particularly affecting CDK2 activity during the G1-S transition. This modulation is vital for preventing premature mitosis in cells with damaged DNA, thereby maintaining genomic integrity .
Q & A
Q. What are the recommended synthetic routes for N-(5-hydroxy-3-phenylpentyl)naphthalene-1-sulfonamide, and how can reaction conditions be optimized?
The synthesis of naphthalene-sulfonamide derivatives typically involves coupling sulfonyl chlorides with amines. For example, method B2 (adapted from PR40 synthesis) uses naphthalene-1-sulfonyl chloride reacted with a functionalized amine precursor under basic conditions (e.g., triethylamine in anhydrous dichloromethane) . Optimization may include temperature control (0–25°C), stoichiometric ratios (1:1.2 amine:sulfonyl chloride), and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization ensures high purity .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key techniques include:
- UPLC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and purity (≥95% by peak integration) .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S, Cl content within ±0.4% of theoretical values) .
- Melting Point Determination : Sharp melting points (e.g., 241–244°C) indicate crystalline homogeneity .
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions and detects impurities (e.g., residual solvents) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved during X-ray analysis?
When crystallographic refinements yield conflicting data (e.g., disorder in the phenylpentyl chain), iterative refinement using SHELX software (e.g., SHELXL) is recommended. Parameters include:
- Restraints : Apply geometric restraints to disordered regions to maintain bond lengths/angles within acceptable ranges .
- Twinned Data Handling : For twinned crystals, use SHELXE to deconvolute overlapping reflections and improve R-factor convergence .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to identify steric clashes or hydrogen-bonding inconsistencies .
Q. What methodologies are employed to assess the toxicological risks of naphthalene-sulfonamide derivatives?
Toxicological profiling follows systematic protocols:
- Inclusion Criteria : Prioritize studies on inhalation, oral, or dermal exposure routes in humans/laboratory mammals, focusing on systemic effects (hepatic, renal, hematological) .
- Risk of Bias (RoB) Assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate experimental rigor (e.g., randomization, outcome reporting) .
- Dose-Response Modeling : Apply benchmark dose (BMD) software to extrapolate NOAEL/LOAEL values from animal studies to human exposure thresholds .
Q. How can structure-activity relationships (SAR) guide the design of 5-HT6 receptor ligands using this scaffold?
SAR studies for 5-HT6 receptor affinity require:
- Substituent Modulation : Introduce low-basicity groups (e.g., chlorinated or dihydroquinazoline moieties) to enhance blood-brain barrier permeability .
- Binding Assays : Radioligand competition assays (e.g., [³H]LSD displacement) quantify Ki values, with IC50 normalization to account for nonspecific binding .
- Computational Docking : Use Schrödinger Maestro or AutoDock to predict interactions with receptor residues (e.g., Trp281, Phe282) and optimize steric/electronic complementarity .
Q. What strategies are effective in developing fluorescent probes from naphthalene-sulfonamide derivatives for metal ion detection?
Probe design involves:
- Dansyl Modifications : Attach dimethylamino groups (e.g., at position 5 of naphthalene) to enhance fluorescence quantum yield and Stokes shifts .
- Chelating Motifs : Incorporate hydrazinecarbonyl or hydroxybenzylidene groups for selective Zn²⁺ coordination, validated via UV-Vis and fluorescence titration (e.g., λex = 340 nm, λem = 500 nm) .
- Competition Studies : Test selectivity against physiologically relevant ions (e.g., Ca²⁺, Mg²⁺) using ICP-MS or fluorescence quenching assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
